molecular formula C25H22FN3O3 B3014734 3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide CAS No. 1031994-09-8

3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide

Cat. No. B3014734
CAS RN: 1031994-09-8
M. Wt: 431.467
InChI Key: MYIRGFAQBIVBMB-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorobenzamido)-N-(4-methoxybenzyl)-5-methyl-1H-indole-2-carboxamide, also known as FMIM-2, is a novel indole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Radiosynthesis and Imaging Agents

A study by Mertens et al. (1994) highlights the synthesis of a radioiodinated ligand with a high affinity for 5HT2-receptors, demonstrating potential as a tracer for γ-emission tomography. The compound showed preferential retention in areas enriched in 5HT2 receptors, indicating its utility in imaging serotonin receptors in the brain Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994.

Metabolism and Disposition

Monteagudo et al. (2007) explored the metabolism and disposition of potent HIV integrase inhibitors, using 19F-NMR spectroscopy. This study underscores the significance of fluorine-containing compounds in drug discovery, providing insights into their metabolic fate and excretion in biological systems Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007.

Novel Compounds and Biological Activity

Research by Phutdhawong et al. (2021) involved the synthesis and biological activity evaluation of coumarin-3-carboxamide derivatives, highlighting the anticancer potential of certain benzamide derivatives against specific cancer cell lines. This work indicates the role of fluorobenzamide derivatives in the development of new anticancer drugs Phutdhawong, Chuenchid, Taechowisan, Sirirak, & Phutdhawong, 2021.

Synthetic Pathways and Chemical Analysis

A study by Straniero et al. (2023) reported on the synthesis of unexpected bicyclic side products during the development of fluorescent probes for investigating the mechanism of action of antibacterial drugs. This research contributes to the understanding of synthetic pathways and the chemical properties of fluorobenzamide derivatives Straniero, Suigo, Lodigiani, & Valoti, 2023.

properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-15-3-12-21-20(13-15)22(29-24(30)17-6-8-18(26)9-7-17)23(28-21)25(31)27-14-16-4-10-19(32-2)11-5-16/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRGFAQBIVBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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